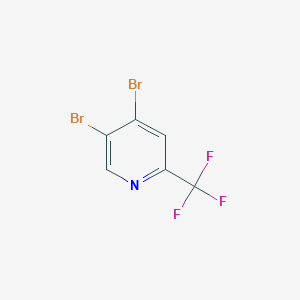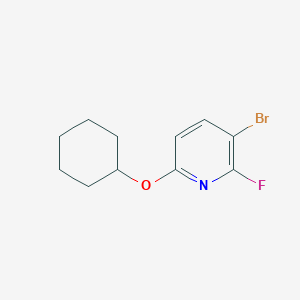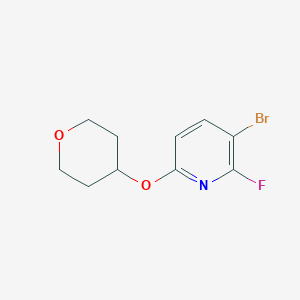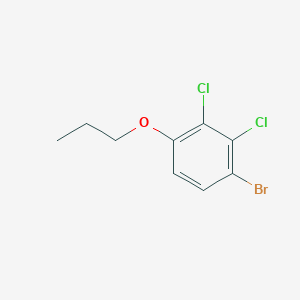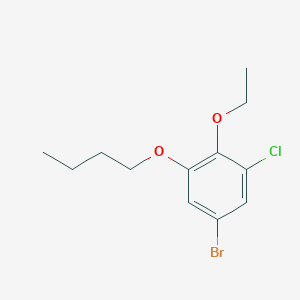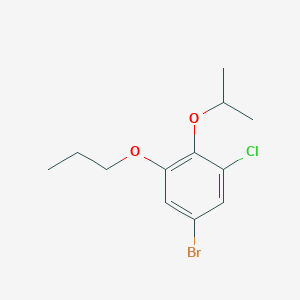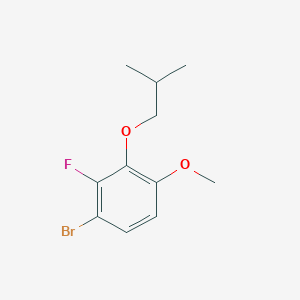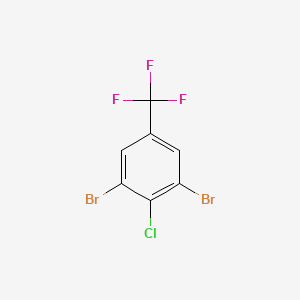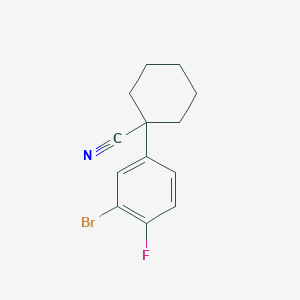![molecular formula C11H16BrClFN B8031189 [(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031189.png)
[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride is an organic compound with the molecular formula C11H16BrClFN It is a derivative of diethylamine, substituted with a bromo and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzyl chloride and diethylamine.
Reaction: The 2-bromo-5-fluorobenzyl chloride is reacted with diethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:
Bulk Handling: Large quantities of starting materials and solvents.
Reactor Systems: Use of industrial reactors to ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromo or fluorophenyl groups, potentially leading to debromination or defluorination.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Debrominated or defluorinated compounds.
Scientific Research Applications
[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromo and fluorophenyl groups can enhance binding affinity and specificity, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- [(2-Bromo-4-fluorophenyl)methyl]diethylamine hydrochloride
- [(2-Bromo-3-fluorophenyl)methyl]diethylamine hydrochloride
- [(2-Bromo-5-chlorophenyl)methyl]diethylamine hydrochloride
Uniqueness
[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(2-bromo-5-fluorophenyl)methyl]-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN.ClH/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12;/h5-7H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUSZXJGEVGEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
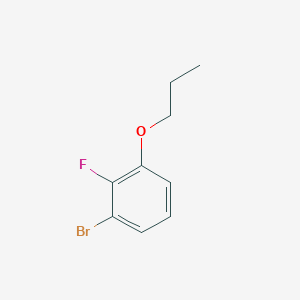
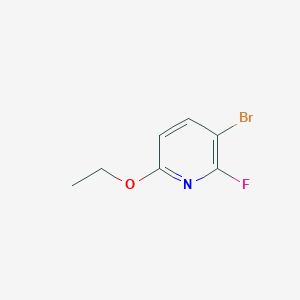
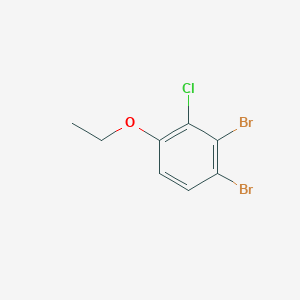
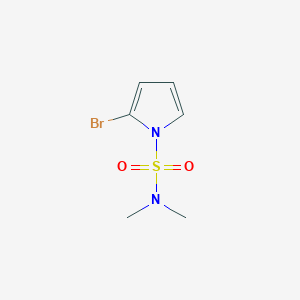
![[(2-Bromo-6-chlorophenyl)methyl]diethylamine](/img/structure/B8031159.png)
